

Technical Support Center: Impact of Plant Age on flg22/Pst-Triggered Immunity

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Compound of Interest

Compound Name: *flg22Pst*

Cat. No.: B15562823

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This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions, troubleshooting guides, and detailed protocols for investigating the influence of plant developmental stage on innate immunity, specifically focusing on responses triggered by flg22 and infection by *Pseudomonas syringae* pv. tomato DC3000 (Pst DC3000).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Age-Related Resistance (ARR) and how does it affect flg22-triggered immunity?

A1: Age-Related Resistance (ARR) is a phenomenon where plants gain or enhance their disease resistance as they mature.[1][2] Young plants are often more susceptible to certain pathogens, like the bacterial pathogen *Pseudomonas syringae*, while mature plants exhibit heightened resistance.[3] This developmental transition impacts Pattern-Triggered Immunity (PTI), the first line of defense initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) such as flg22.[4] The effectiveness of flg22 in triggering protective responses, therefore, can significantly increase as the plant ages.

Q2: How does the susceptibility of *Arabidopsis thaliana* to Pst DC3000 change with age?

A2: Studies on *Arabidopsis thaliana* have shown a clear decrease in susceptibility to virulent Pst DC3000 as the plants get older.[5] For example, a 10-fold to 100-fold reduction in bacterial growth has been observed in plants between 30 and 50 days after germination compared to

younger plants. While young plants typically show disease symptoms like yellowing (chlorosis) of the leaves after infection, mature plants are often nearly symptomless.

Q3: What is the molecular basis for the developmental regulation of flg22-triggered immunity?

A3: The molecular mechanism involves the integration of developmental signals with immune pathways. One key regulatory network involves the microRNA miR172b and its targets, the transcription factors TOE1 and TOE2. In very young seedlings, miR172b levels are low, leading to high levels of TOE1/2 proteins, which directly bind to the promoter of the flg22 receptor, FLAGELLIN-SENSING 2 (FLS2), and inhibit its transcription. As the seedling develops, miR172b abundance increases, which in turn reduces TOE1/2 protein levels. This relieves the suppression of FLS2 transcription, leading to a stronger immune response. Additionally, the phytohormone salicylic acid (SA) plays a crucial role; mature plants accumulate higher levels of SA compared to young plants, contributing to enhanced resistance.

Q4: Are downstream responses to flg22, such as ROS burst and defense gene expression, also affected by plant age?

A4: Yes, downstream signaling events are impacted by plant age. Pre-treatment with flg22 provides enhanced resistance against Pst DC3000, and this protective effect can be more pronounced in older plants. The expression of flg22-inducible defense genes, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1), is also age-dependent, showing different basal and induced expression levels in plants of different ages. This indicates that the entire signaling cascade, from perception to downstream defense execution, is modulated by the developmental stage of the plant.

Section 2: Troubleshooting Guides

Q1: I am not observing the expected increase in resistance to Pst DC3000 in my older plants. What are some possible reasons?

A1:

- **Inconsistent Leaf Age:** Ensure you are inoculating leaves of the same developmental (ontogenic) age across different chronological plant ages. A young leaf on an old plant may respond differently than a mature leaf on the same plant. It is crucial to define and consistently sample leaves at the same developmental stage (e.g., fully expanded leaf #8).

- **Growth Conditions:** Environmental conditions can significantly impact plant immunity. Ensure consistent light intensity, photoperiod, temperature, and nutrient availability for all plants. Suboptimal conditions can stress the plants and interfere with the expression of ARR. Light, in particular, is required for the rapid expression of many flg22-induced defense genes.
- **Inoculation Technique:** Inconsistent bacterial infiltration can lead to high variability. Ensure the bacterial suspension is fully infiltrated into the intercellular spaces of the entire leaf without causing excessive damage. Check bacterial titers at day 0 to confirm consistent initial inoculum levels across different plant ages.
- **Pathogen Strain Viability:** Confirm the virulence of your Pst DC3000 strain. Passage the strain through a susceptible host if it has been stored for a long time to maintain its virulence.

Q2: My ROS burst assay results are highly variable and do not show a clear difference between young and mature plants after flg22 treatment. How can I improve this?

A2:

- **Leaf Disc Recovery:** After cutting leaf discs, float them in purified water overnight. This recovery period is critical to reduce the wounding response, which also generates ROS and can mask the flg22-specific burst.
- **Consistent Tissue Sampling:** Use a biopsy punch to collect leaf discs of a uniform size, avoiding the mid-vein. Always use leaves of the same developmental age.
- **Reagent Quality:** Ensure the luminol and horseradish peroxidase (HRP) solutions are fresh and properly stored. Prepare the elicitation solution (containing luminol, HRP, and flg22) immediately before use.
- **Plate Reader Sensitivity:** Use a plate reader with high sensitivity for luminescence detection. Optimize the integration time to capture the peak of the ROS burst, which typically occurs within minutes of elicitation.
- **Increase Replication:** ROS assays can be inherently variable. Increase the number of biological replicates (individual plants) and technical replicates (leaf discs from the same plant) to improve statistical power.

Q3: The expression levels of defense genes (FRK1, PR1) measured by qRT-PCR are inconsistent in my age-related experiments. What should I check?

A3:

- **Sampling Time:** The induction of defense genes is transient. Ensure you are harvesting tissue at a consistent and appropriate time point post-elicitation. For early genes like FRK1, peak expression can occur within 30-60 minutes, while later genes like PR1 may take many hours.
- **Reference Gene Stability:** The stability of your reference gene(s) may vary with plant age or treatment. Validate your chosen reference genes (e.g., ACT2, UBQ10, PP2AA3) across all your experimental conditions (different ages, mock vs. flg22 treatment) to ensure their expression is stable. Using the average of two or three stable reference genes is recommended.
- **RNA Quality:** Check the integrity and purity of your RNA samples (e.g., using a Bioanalyzer and checking A260/280 ratios). Poor quality RNA can lead to unreliable qRT-PCR results.
- **Circadian Rhythm:** The plant's circadian clock can regulate defense responses. Always perform treatments and tissue harvesting at the same time of day to minimize variability caused by the circadian clock.

Section 3: Quantitative Data Summary

Table 1: Impact of Plant Age on Pst DC3000 Growth in Arabidopsis thaliana

This table summarizes the in planta bacterial growth of virulent Pst DC3000 in wild-type (Col-0) Arabidopsis at different chronological ages. Data is adapted from Wilson et al. (2009).

Plant Age (days after germination)	Average Bacterial Count (cfu/leaf disc) at Day 0	Average Bacterial Count (cfu/leaf disc) at Day 3
22	304 ± 48	~60,000
28	612 ± 54	~40,000
40	619 ± 63	~10,000
49	669 ± 49	~5,000

Note: Day 3 counts are estimated from graphical data presented in the source publication. A clear trend of reduced bacterial proliferation is observed in older plants.

Table 2: Age-Dependent flg22-Triggered Protection and FRK1 Gene Expression

This table summarizes the protective effect of flg22 pretreatment on Pst DC3000 infection and the corresponding expression of the defense marker gene FRK1. Data is adapted from a study on Arabidopsis.

Plant Age	Treatment	Bacterial Titer (log cfu/cm ²) 24h post-infection	Relative FRK1 Expression (4h post-treatment)
2.5 weeks	Mock (Water)	~6.5	Basal (Low)
2.5 weeks	500 nM flg22	~5.0	Induced (High)
3.5 weeks	Mock (Water)	~6.2	Basal (Low)
3.5 weeks	500 nM flg22	~4.5	Induced (Very High)

Note: Values are estimated from graphical data. The data shows that flg22 pretreatment significantly reduces bacterial growth, and this protective effect is enhanced in slightly older (3.5-week-old) plants, which correlates with a stronger induction of FRK1.

Section 4: Key Experimental Protocols

Pathogen Growth Assay

This protocol is used to quantify in planta bacterial proliferation.

- **Bacterial Culture:** Streak Pst DC3000 on a King's B agar plate with appropriate antibiotics (e.g., rifampicin) and grow at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.
- **Inoculum Preparation:** Pellet the overnight culture by centrifugation. Wash the pellet twice with sterile 10 mM MgCl₂. Resuspend the bacteria in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1x10⁸ colony-forming units (CFU)/mL. Prepare a final inoculum of 1x10⁵ or 1x10⁶ CFU/mL in 10 mM MgCl₂.
- **Plant Infiltration:** Use a needleless 1-mL syringe to gently pressure-infiltrate the bacterial suspension into the abaxial (underside) of fully expanded leaves of plants at different ages. Infiltrate the entire leaf area. For mock treatment, infiltrate with 10 mM MgCl₂.
- **Day 0 Titer:** Immediately after infiltration (Day 0), collect two leaf discs per plant using a 4-mm biopsy punch. Place the two discs into a 1.5-mL microfuge tube containing 200 µL of 10 mM MgCl₂ and a metal bead.
- **Incubation:** Place plants in a growth chamber with high humidity (>80%) to facilitate infection.
- **Day 3 Titer:** Three days post-infiltration, collect leaf discs as described for Day 0.
- **Quantification:** Homogenize the leaf discs by shaking vigorously (e.g., using a bead beater) for 1 minute. Create a 10-fold serial dilution series of the homogenate in 10 mM MgCl₂. Plate 10-20 µL of each dilution onto King's B agar plates with antibiotics. Incubate at 28°C for 2 days and count the colonies to calculate the CFU per unit leaf area (e.g., CFU/cm²).

Luminol-Based ROS Burst Assay

This protocol measures the rapid production of Reactive Oxygen Species (ROS) upon flg22 elicitation.

- **Plant Material:** Grow plants for the desired number of weeks. Use a 4-mm biopsy punch to cut one leaf disc from a fully expanded leaf of each plant.

- **Overnight Recovery:** Place each leaf disc, abaxial side down, into a single well of a white 96-well luminometer plate containing 100-150 μL of sterile deionized water. Cover the plate and let it incubate at room temperature overnight to reduce wounding-induced ROS.
- **Assay Preparation:** On the day of the assay, carefully remove the water from each well.
- **Elicitation Solution:** Prepare the assay solution immediately before use. For a final volume of 100 μL per well, the solution should contain 100 μM luminol, 10 $\mu\text{g/mL}$ horseradish peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM).
- **Measurement:** Add 100 μL of the elicitation solution to each well. Immediately place the plate into a luminometer. Measure luminescence every 1-2 minutes for a duration of 40-60 minutes.
- **Data Analysis:** Plot the relative light units (RLU) over time for each treatment. The peak of the curve represents the maximum oxidative burst.

Callose Deposition Assay

This protocol uses aniline blue staining to visualize callose deposits, a marker of cell wall reinforcement in PTI.

- **Elicitation:** Infiltrate leaves of plants at different ages with 1 μM flg22 or a mock solution (water or buffer).
- **Incubation:** Allow the plants to respond for 12-24 hours.
- **Destaining:** Harvest the infiltrated leaves and place them in a destaining solution of acetic acid:ethanol (1:3, v/v). Incubate at room temperature overnight or until all chlorophyll is removed and the leaves are transparent.
- **Rehydration and Staining:**
 - Wash the destained leaves with 150 mM K_2HPO_4 buffer (pH 9.5) for 30 minutes.
 - Transfer the leaves to the staining solution: 0.01% (w/v) aniline blue in 150 mM K_2HPO_4 . Incubate in the dark for at least 2 hours.

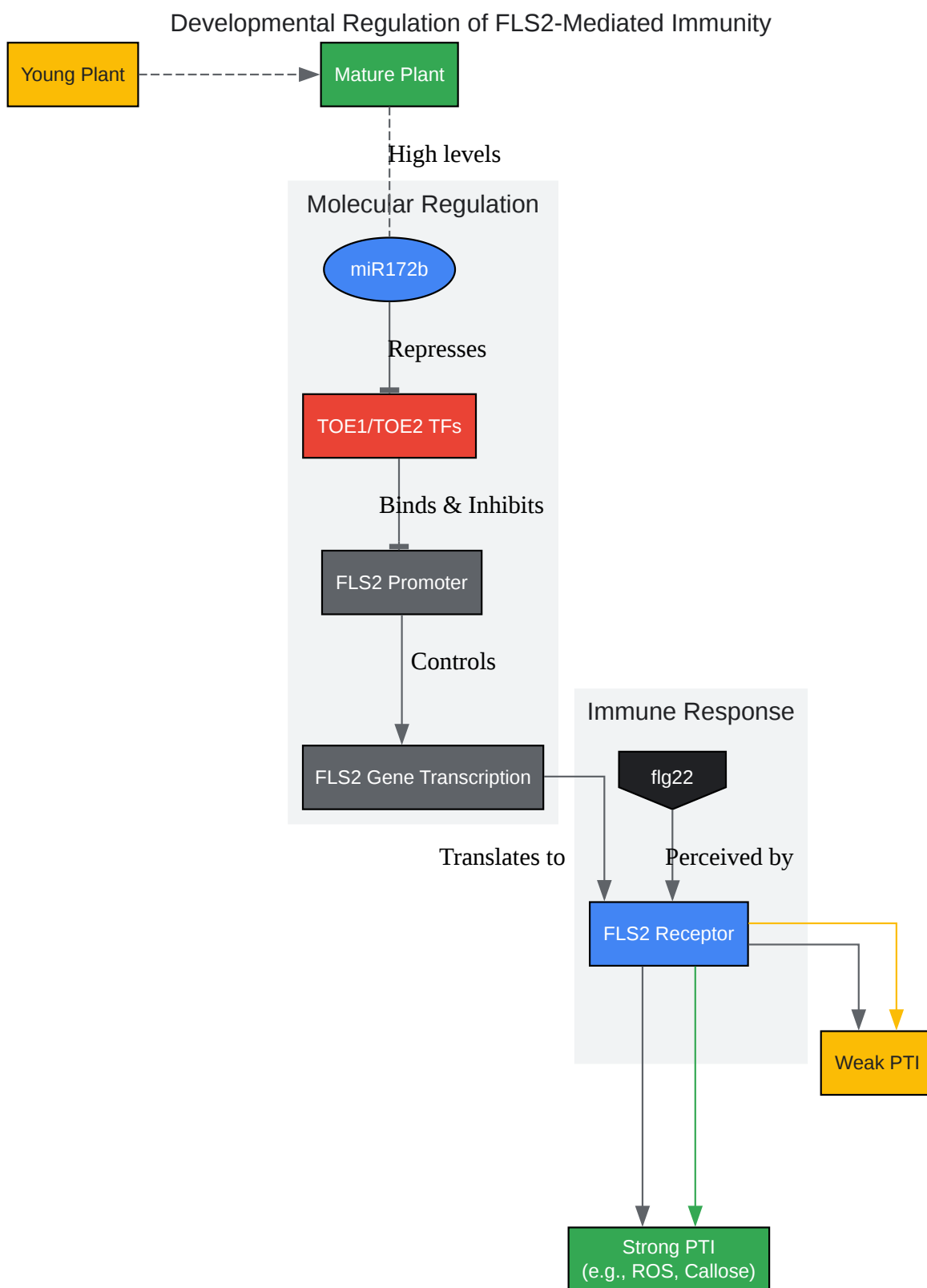
- **Microscopy:** Mount the stained leaves in 50% glycerol on a microscope slide. Visualize callose deposits using a fluorescence microscope with a DAPI filter set (UV excitation, ~350 nm excitation / ~460 nm emission). Callose deposits will appear as bright, fluorescent yellow-green spots.
- **Quantification:** Capture images from a consistent area of each leaf. Use image analysis software (e.g., ImageJ) to count the number of callose deposits per field of view.

Defense Gene Expression Analysis (qRT-PCR)

This protocol quantifies the transcript levels of defense-related genes.

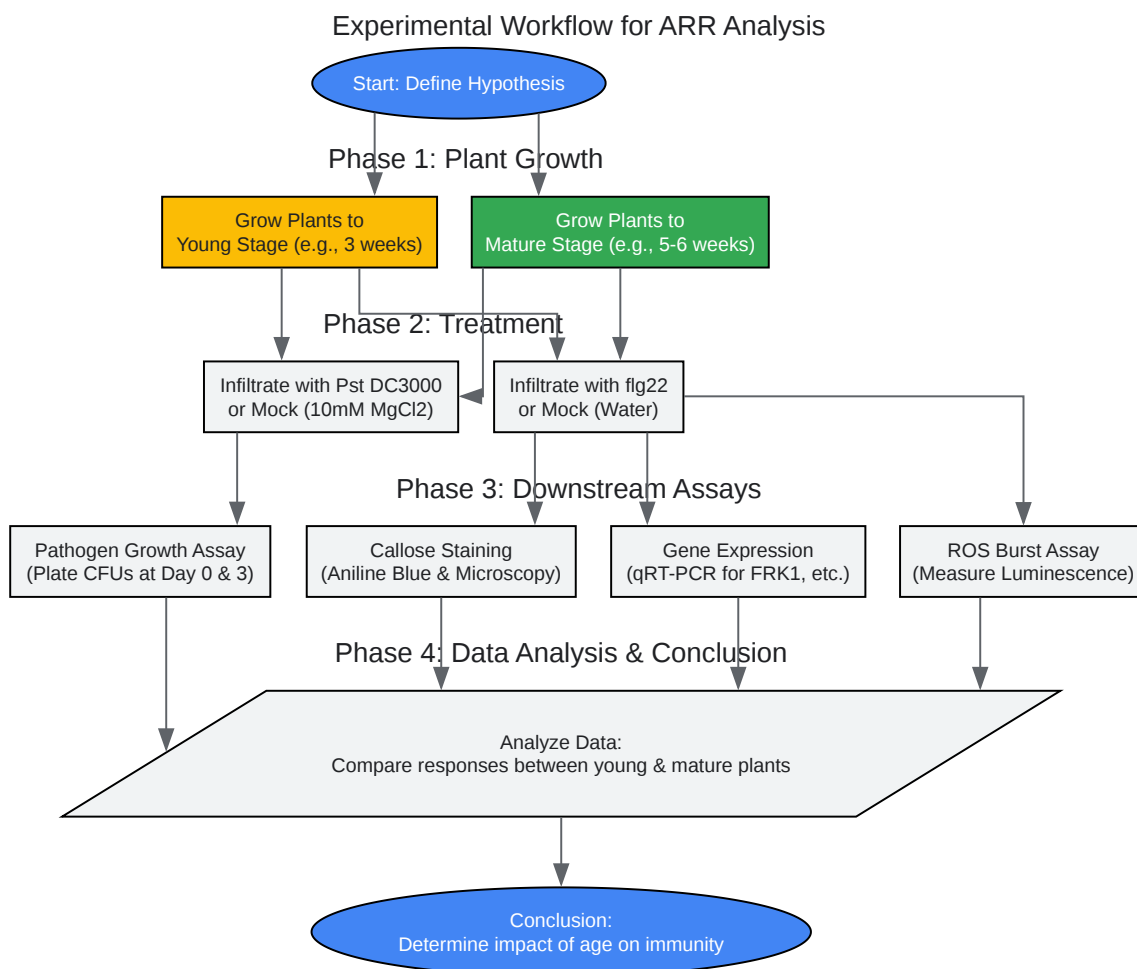
- **Treatment and Sampling:** Treat plants of different ages with 1 μ M flg22 or a mock solution. Harvest leaf tissue at specific time points post-treatment (e.g., 1 hour for early genes, 24 hours for late genes). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
- **RNA Extraction:** Extract total RNA from the ground tissue using a commercial kit or a standard protocol (e.g., Trizol). Treat the RNA with DNase I to remove any genomic DNA contamination.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from 1-2 μ g of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **Quantitative PCR (qPCR):**
 - Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., FRK1, PR1), and diluted cDNA.
 - Run the qPCR reaction in a real-time PCR machine.
 - Include primers for one or more validated reference genes for normalization.
- **Data Analysis:** Calculate the relative gene expression using the $\Delta\Delta C_t$ method. Normalize the expression of the gene of interest to the expression of the reference gene(s).

Section 5: Visualizations



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Caption: Developmental regulation of flg22-triggered immunity via the miR172b-TOE1/2 module.



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Caption: A typical experimental workflow for studying age-related resistance (ARR).

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